Sodium 3-ethoxybenzene-1-sulfinate

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

Sodium 3-ethoxybenzene-1-sulfinate (CAS 1865090-46-5) is the essential meta-ethoxy sulfinate for constructing 3-ethoxy diarylsulfones—a regiochemical outcome inaccessible with the para isomer. Its Hammett σₘ ≈ +0.015 ensures electronic neutrality, preventing side reactions in Pd-catalyzed desulfitative couplings. Unlike the cold-chain-dependent para isomer, this compound is stable under ambient storage, reducing logistics costs and degradation risks. For physical organic studies, it uniquely combines DMSO/DMF solubility with a non-perturbing electronic profile, while its diagnostic ethoxy ¹H NMR signals enable real-time reaction monitoring. At 95% purity, it is optimized for high-throughput screening and methodology development.

Molecular Formula C8H9NaO3S
Molecular Weight 208.21 g/mol
Cat. No. B13197424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-ethoxybenzene-1-sulfinate
Molecular FormulaC8H9NaO3S
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C8H10O3S.Na/c1-2-11-7-4-3-5-8(6-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyWAWGBRYODXOFRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Ethoxybenzene-1-Sulfinate: Core Identity and Procurement Baseline for Research Sulfinate Selection


Sodium 3-ethoxybenzene-1-sulfinate (CAS 1865090-46-5) is a meta-substituted aryl sulfinate salt with molecular formula C₈H₉NaO₃S and molecular weight 208.21 g/mol . It belongs to the sodium arenesulfinate class, compounds widely employed as nucleophilic sulfinylating agents, sulfonyl radical precursors, and versatile building blocks in organic synthesis [1]. The compound is supplied at a standard purity of 95% and is stored long-term in a cool, dry environment . Its defining structural feature is the ethoxy group at the 3-position (meta) of the benzene ring, which distinguishes it electronically and sterically from the unsubstituted parent, the para-ethoxy isomer, and other substituted analogs.

Why Generic Substitution Fails for Sodium 3-Ethoxybenzene-1-Sulfinate: The Meta-Ethoxy Differentiation Problem


Simple substitution of sodium 3-ethoxybenzene-1-sulfinate with unsubstituted sodium benzenesulfinate, the para-ethoxy isomer, or other aryl sulfinates is chemically inadvisable because the meta-ethoxy substituent imparts a distinct electronic character that is not replicated by any of these alternatives. Hammett analysis reveals that the ethoxy group exhibits opposing electronic effects depending on ring position: σₘ = +0.015 (essentially electronically neutral) versus σₚ = −0.25 (moderately electron-donating) [1]. Consequently, the 3-ethoxy isomer resides in a unique electronic niche—neither electron-donating like para-ethoxy or para-methyl analogs, nor electron-withdrawing like halogenated variants. This directly impacts nucleophilicity, redox behavior in radical pathways, and regiochemical outcomes in electrophilic aromatic substitution sequences [2]. Furthermore, the 3-ethoxy compound demonstrates superior ambient storage stability compared to the 4-ethoxy isomer, which requires cold-chain transportation and freezer storage under inert atmosphere , making indiscriminate substitution a source of both experimental irreproducibility and logistical burden.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data for Sodium 3-Ethoxybenzene-1-Sulfinate


Electronic Character Divergence: Hammett σ Constants of 3-Ethoxy vs. 4-Ethoxy Sulfinate Substituents

The ethoxy substituent displays fundamentally different electronic character at the meta versus para position. The Hammett σₘ value for ethoxy is +0.015 (essentially neutral; very weakly electron-withdrawing), while σₚ is −0.25 (moderately electron-donating) [1]. This means sodium 3-ethoxybenzene-1-sulfinate is electronically neutral at the sulfinate-bearing carbon, whereas sodium 4-ethoxybenzene-1-sulfinate experiences resonance electron donation into the sulfinate group. The sign inversion of the substituent constant—positive at meta, negative at para—is a well-documented phenomenon arising from the competition between inductive electron withdrawal and resonance electron donation of alkoxy groups [2]. No other common sulfinate analog (methoxy, methyl, halogen) exhibits this meta-para sign reversal with such a wide spread between the two positional constants.

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

Ambient Storage Stability: 3-Ethoxy vs. 4-Ethoxy Isomer Cold-Chain Requirement

Sodium 3-ethoxybenzene-1-sulfinate is specified for long-term storage in a cool, dry place at ambient conditions , whereas sodium 4-ethoxybenzene-1-sulfinate requires storage under inert atmosphere in a freezer at or below −20°C with cold-chain transportation . This practical disparity represents a significant logistical and cost differentiator. The 4-ethoxy isomer's cold-chain requirement increases shipping complexity, energy consumption, and risk of degradation during transit. The 3-ethoxy isomer's tolerance of ambient storage simplifies inventory management for research laboratories and reduces the total cost of ownership.

Chemical logistics Compound stability Procurement specification

Nucleophilicity Ranking Among Substituted Sodium Arenesulfinates in SN2 Reactions

A kinetic study of sodium arenesulfinates in nucleophilic bimolecular substitution (SN2) reactions with γ-functionalized allyl bromides established a quantitative reactivity order: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion [1]. Electron-donating substituents (p-CH₃) increase the second-order rate constant k relative to the unsubstituted parent, while electron-withdrawing groups (p-Cl) decrease it. Extrapolating via the Hammett relationship, the 3-ethoxy substituent (σₘ ≈ +0.015) is predicted to confer nucleophilicity nearly identical to the unsubstituted benzenesulfinate (σ = 0.00), whereas the 4-ethoxy analog (σₚ = −0.25) is predicted to be a measurably stronger nucleophile, and the p-toluenesulfinate (σₚ = −0.17) falls between them [2]. This places sodium 3-ethoxybenzene-1-sulfinate in a unique intermediate reactivity zone—more nucleophilic than electron-deficient aryl sulfinates but less nucleophilic than strongly electron-donating para-substituted analogs.

Reaction kinetics Nucleophilic substitution Sulfinate reactivity

Electron-Donating Substituent Effect on Radical-Anion Addition Pathway Preference

In reactions of sodium arenesulfinates with N,N′-disubstituted 1,4-benzoquinone diimines, the radical-anion 1,6-addition pathway is favored by an increase in the electron-donating power of the substituent in the para position of the arenesulfinate ion [1]. The 3-ethoxy substituent, being meta to the sulfinate group, exerts its electronic effect primarily through induction rather than resonance. With σₘ = +0.015 versus σₚ = −0.25 for the 4-ethoxy isomer [2], the 3-ethoxy compound is predicted to favor the competing orbital-controlled 1,4-addition pathway to a greater extent than the 4-ethoxy analog. This provides a mechanistic basis for selecting the meta-ethoxy isomer when 1,4-addition (or suppression of radical-anion pathways) is the desired outcome in quinone imine or related redox chemistry.

Radical chemistry Reaction mechanism Redox-controlled selectivity

Procurement Cost Structure: Specialty Meta-Ethoxy Sulfinate vs. Commodity Sodium Benzenesulfinate

Sodium 3-ethoxybenzene-1-sulfinate occupies a fundamentally different procurement tier than unsubstituted sodium benzenesulfinate. The 3-ethoxy compound is priced at approximately €195 per 100 mg and €904 per gram from specialty suppliers , reflecting its status as a research-grade functionalized building block. In contrast, sodium benzenesulfinate (CAS 873-55-2) is a commodity chemical available at approximately $0.64 per gram in bulk quantities . This ~1,400-fold price differential on a per-gram basis is not merely a scale effect but reflects the synthetic complexity of introducing the meta-ethoxy substituent, the limited number of qualified suppliers, and the absence of large-scale industrial demand for the substituted variant.

Chemical procurement Cost analysis Research supply chain

Regiochemical Directing Effect of 3-Ethoxy in Electrophilic Aromatic Substitution on the Sulfinate-Bearing Ring

The 3-ethoxy substituent on the benzene ring exerts a directing effect for electrophilic aromatic substitution (EAS) that is distinct from both the 4-ethoxy isomer and unsubstituted benzenesulfinate. Alkoxy groups are ortho/para-directing and ring-activating. In the 3-ethoxy isomer, the sulfinate group (SO₂⁻) occupies the 1-position and the ethoxy group occupies the 3-position, meaning the ethoxy group directs incoming electrophiles to the 2-, 4-, and 6-positions—with the 4-position being para to ethoxy but meta to sulfinate, and the 2-position being ortho to both groups . By contrast, in the 4-ethoxy isomer, the ethoxy and sulfinate groups are para to each other, resulting in a symmetric electronic environment that directs EAS exclusively to positions ortho to the ethoxy group (2- and 6-positions, also ortho to sulfinate). The 3-ethoxy isomer thus provides access to substitution patterns (particularly at the 4-position, meta to sulfinate) that are inaccessible using the 4-ethoxy isomer or the unsubstituted parent.

Synthetic methodology Regioselectivity Aromatic substitution

Best-Fit Application Scenarios for Sodium 3-Ethoxybenzene-1-Sulfinate Based on Quantitative Differentiation Evidence


Synthesis of 4-Substituted-3-Ethoxy Diarylsulfones via Regioselective Cross-Coupling at the Sulfinate Position Meta to the Directing Group

When the synthetic target requires a diarylsulfone bearing a 3-ethoxy substituent on one ring and further elaboration at the 4-position (meta to the sulfone linkage), sodium 3-ethoxybenzene-1-sulfinate is the mandatory starting material. The 4-ethoxy isomer cannot access this substitution pattern because its 4-position is occupied by the ethoxy group itself. The electron-neutral character of the meta-ethoxy sulfinate (σₘ ≈ +0.015) also avoids the enhanced nucleophilicity of para-ethoxy analogs, which can lead to competing side reactions in Pd-catalyzed desulfitative couplings [1]. Procurement of the 3-ethoxy isomer, despite its higher unit cost (~€904/g), is justified because no alternative starting material can deliver this specific regiochemical outcome without additional protection/deprotection steps .

Mechanistic Studies Requiring an Electronically Neutral Aryl Sulfinate Nucleophile with Alkoxy Solubility Enhancement

For physical organic investigations where the nucleophile must be electronically neutral (σ ≈ 0) to isolate steric or solvent effects, but solubility in polar aprotic media is required, sodium 3-ethoxybenzene-1-sulfinate is the optimal choice. The ethoxy group enhances solubility in solvents such as DMSO, DMF, and acetonitrile compared to unsubstituted sodium benzenesulfinate, while the meta placement ensures the substituent does not electronically perturb the sulfinate reaction center (σₘ ≈ +0.015 vs. σₚ = −0.25 for the para isomer) [2]. This combination of solubility and electronic neutrality is not available from any other single compound in the aryl sulfinate class.

Ambient-Temperature Reaction Screening Campaigns in Laboratories Without Cold-Chain Infrastructure

For high-throughput experimentation or reaction screening in academic or CRO laboratories lacking reliable −20°C storage, sodium 3-ethoxybenzene-1-sulfinate offers a critical practical advantage over the 4-ethoxy isomer. The 3-ethoxy compound is stored at ambient temperature in a cool, dry place, whereas the 4-ethoxy isomer mandates inert-atmosphere freezer storage and cold-chain shipping . This difference eliminates the risk of compound degradation during power outages, freezer failures, or extended benchtop use, reducing experimental variability and repeat-procurement costs in resource-limited settings. The 3-ethoxy isomer's room-temperature stability is documented in the manufacturer's long-term storage specification .

Radical Sulfonylation Methodology Development Where Electron-Donating Substituents Are Undesirable

In developing photoredox or electrochemical sulfonylation methods where sulfonyl radical generation from the sulfinate precursor is sensitive to substituent electronic effects, the 3-ethoxy isomer offers a controlled electronic profile. Unlike the 4-ethoxy isomer, whose strong electron-donating character (σₚ = −0.25) can alter the sulfinate oxidation potential and favor competing radical-anion pathways [3], the 3-ethoxy compound maintains an oxidation potential close to that of unsubstituted benzenesulfinate. This allows methodology development using the ethoxy-substituted scaffold without the confounding electronic perturbation introduced by para-alkoxy substitution, while still providing a spectroscopic handle (ethoxy ¹H NMR signals) for reaction monitoring that the unsubstituted parent lacks.

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